
SEC inhibitor KL-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SEC inhibitor KL-2 is a potent and selective inhibitor of the super elongation complex (SEC). It is a peptidomimetic lead compound that disrupts the interaction between the SEC scaffolding protein AFF4 and P-TEFb, resulting in impaired release of RNA polymerase II from the promoter-proximal pause site and a reduced rate of transcriptional elongation . The compound has a molecular weight of 333.74 and a molecular formula of C17H13ClFNO3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SEC inhibitor KL-2 involves multiple steps, including the formation of the core peptidomimetic structure and subsequent functionalization to achieve the desired inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for peptidomimetic compounds typically involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of automated peptide synthesizers for SPPS and large-scale purification methods. The compound would be produced under good manufacturing practices (GMP) to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: SEC inhibitor KL-2 primarily undergoes substitution reactions due to the presence of functional groups such as the chloro and fluoro substituents on the aromatic ring. These groups can be targeted for further functionalization or modification .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles for substitution reactions, such as amines or thiols. Reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the substitution process .
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine-substituted derivative of the compound .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
KL-2 has shown promise in targeting Myc-driven cancers. Research indicates that treatment with KL-2 leads to:
- Decreased MYC-dependent transcription : KL-2 treatment downregulates MYC and its target genes, which are often overexpressed in cancer cells .
- Inhibition of tumor growth : In vivo studies demonstrate that KL-2 significantly delays tumor progression in mouse models of Myc-dependent cancer .
- Increased apoptosis : Cells treated with KL-2 exhibit enhanced apoptosis, suggesting potential for use as a therapeutic agent .
Case Study: Myc-dependent Cancer Models
Treatment | Effect on Tumor Growth | Apoptosis Rate |
---|---|---|
KL-2 | Significant delay | Increased |
Control | No effect | Baseline |
Viral Infections
KL-2 has also been studied for its effects on viral infections, particularly herpes simplex virus (HSV) and HIV:
- Herpes Simplex Virus : KL-2 significantly reduces the number of transcriptionally active HSV genomes by inhibiting SEC function during lytic infection .
- HIV Infection : Interestingly, KL-2 enhances HIV replication in primary CD4+ T cells by increasing the availability of P-TEFb for viral transcription . This dual effect highlights the complexity of SEC inhibition in different contexts.
Case Study: Viral Infection Impact
Virus Type | Effect of KL-2 Treatment | Mechanism |
---|---|---|
HSV | Reduced active genomes | Inhibition of SEC |
HIV | Enhanced replication | Increased P-TEFb availability |
Research Findings
Recent studies have provided extensive insights into the applications of KL-2:
- Transcriptional Changes : Genome-wide analyses reveal that KL-2 alters the expression profiles of numerous genes involved in critical biological pathways, including those regulated by MYC and immune responses .
- Pol II Dynamics : KL-2 treatment results in increased Pol II occupancy at promoter-proximal regions and reduced elongation rates, indicative of its role as a transcriptional regulator .
- Synergistic Effects : When combined with other latency-reversing agents (LRAs), KL-2 exhibits synergistic effects that enhance transcriptional reactivation potentials .
Wirkmechanismus
SEC inhibitor KL-2 exerts its effects by disrupting the interaction between the SEC scaffolding protein AFF4 and P-TEFb. This disruption impairs the release of RNA polymerase II from the promoter-proximal pause site, leading to a reduced rate of transcriptional elongation . The molecular targets of this compound include the AFF4 and CCNT1 proteins, which are key components of the SEC . The pathways involved in its mechanism of action include the regulation of transcriptional elongation and the modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
SEC inhibitor KL-2 is unique in its selective inhibition of the SEC and its ability to disrupt the interaction between AFF4 and P-TEFb. Similar compounds include other SEC inhibitors such as KL-1, which also targets the AFF4-CCNT1 interaction but may have different potency and selectivity profiles . Other related compounds include inhibitors of the bromodomain and extra-terminal (BET) proteins, which also regulate transcriptional elongation but through different mechanisms involving histone acetylation .
List of Similar Compounds:- KL-1
- BET protein inhibitors (e.g., JQ1)
- DOT1L inhibitors (e.g., EPZ-5676)
Biologische Aktivität
SEC inhibitor KL-2 is a small molecule that targets the Super Elongation Complex (SEC), a crucial regulator of transcription elongation in eukaryotic cells. This article examines the biological activity of KL-2, focusing on its mechanisms, effects on transcription, and implications for therapeutic applications.
KL-2 functions by disrupting the interaction between cyclin T1 (CCNT1) and the SEC scaffolding proteins AFF1 and AFF4. This disruption leads to a decrease in SEC occupancy at gene promoters, ultimately affecting the transcriptional activity of various genes. The mechanism can be summarized as follows:
- Inhibition of SEC Assembly : KL-2 interferes with the assembly of P-TEFb (positive transcription elongation factor b) with SEC, leading to reduced transcriptional activation.
- Alteration of Pol II Dynamics : Treatment with KL-2 results in increased occupancy of RNA polymerase II (Pol II) at promoter-proximal regions, indicating a slowdown in transcription elongation. This is evidenced by shifts in Pol II signal around transcription termination sites (TES) after KL-2 treatment .
Transcriptional Impact
Studies have demonstrated that KL-2 significantly reduces the expression of viral immediate early (IE) genes during herpes simplex virus (HSV) infection. The 50% inhibitory concentration (IC50) values for KL-2 were found to be between 1.61 to 2.29 μM for inhibiting IE gene expression, showcasing its potency as an antiviral agent .
Effects on Cellular Components
In cellular models, KL-2 treatment resulted in a notable decrease in the levels of SEC components AFF1 and AFF4 without affecting other proteins like CDK9 or CCNT1. This selective inhibition suggests that KL-2 specifically targets the SEC pathway rather than broadly affecting transcription machinery .
Data Summary
The following table summarizes key findings from studies on KL-2's biological activity:
Case Study 1: Antiviral Applications
A study investigated the effect of KL-2 on HSV-infected human foreskin fibroblast cells. The results indicated a dose-dependent reduction in viral IE mRNA levels upon treatment with KL-2, confirming its potential as an antiviral agent targeting SEC-mediated transcription processes .
Case Study 2: Cancer Research
In cancer research contexts, KL-2 has been evaluated for its ability to modulate transcription elongation rates in various cancer cell lines. The findings suggest that inhibiting SEC may slow down tumor cell proliferation by altering gene expression profiles critical for cancer progression .
Eigenschaften
IUPAC Name |
(Z)-N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-9,21H,1H3,(H,20,23)/b15-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGPCOZLGSAHRR-DHDCSXOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)F)\O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.